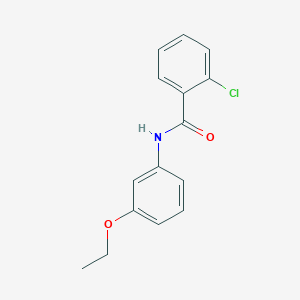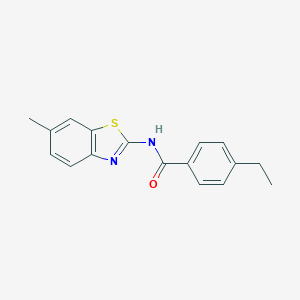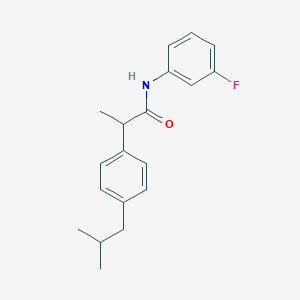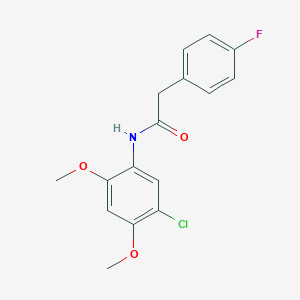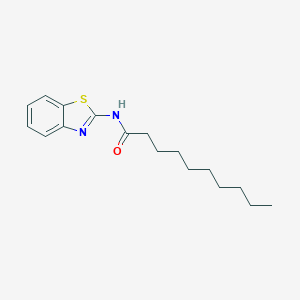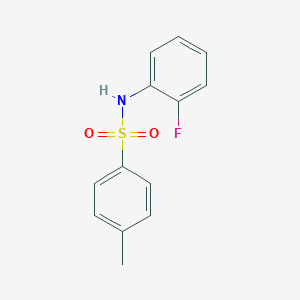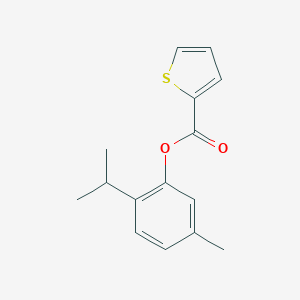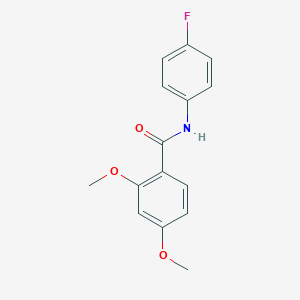
N-(4-ethylphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)pentanamide, commonly known as NEP, is a synthetic compound that belongs to the class of cathinones. NEP has gained popularity in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
NEP works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their concentrations in the synaptic cleft. This increase in neurotransmitter concentration leads to an increase in neuronal activity, which is responsible for the stimulant effects of NEP. NEP also has weak affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
NEP has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase heart rate and blood pressure, which may contribute to its cardiovascular effects. NEP has been shown to have reinforcing properties, which suggests that it may have potential for abuse.
实验室实验的优点和局限性
NEP has several advantages for use in lab experiments. It is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological processes. NEP is also relatively easy to synthesize and has a high purity, which makes it suitable for use in pharmacological studies. However, NEP has some limitations for lab experiments. It has been shown to have reinforcing properties, which may limit its use in certain types of studies. NEP also has potential for abuse, which may raise ethical concerns.
未来方向
NEP has potential applications in several areas of scientific research. One area of interest is the study of the role of dopamine and norepinephrine in addiction and other psychiatric disorders. NEP may also have potential as a treatment for attention-deficit hyperactivity disorder (ADHD) and other disorders that involve dysfunction of the dopamine and norepinephrine systems. Future research should focus on elucidating the molecular mechanisms underlying the effects of NEP and exploring its potential therapeutic applications.
合成方法
NEP can be synthesized using various methods, including the reductive amination of 4-ethylbenzaldehyde with 1-pentanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. Another method involves the reaction of 4-ethylbenzoyl chloride with 1-pentanamine in the presence of a base such as triethylamine. Both methods yield NEP as a white crystalline powder with a purity of over 99%.
科学研究应用
NEP has been used in scientific research to study the effects of cathinones on the central nervous system. NEP is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological processes. NEP has also been used to study the effects of cathinones on the cardiovascular system, as it has been shown to increase heart rate and blood pressure in animal models.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.3 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-6-13(15)14-12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3,(H,14,15) |
InChI 键 |
QEYIRNQLHQARON-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)CC |
规范 SMILES |
CCCCC(=O)NC1=CC=C(C=C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



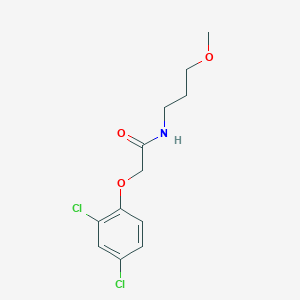
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
